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Compound Name: ]
carboxamide

CAS No.: 856658-33-8

Cat. No.: B3289242

\

Executive Summary & Structural Context

Compound: 2-Chloro-4-methylthiazole-5-carboxamide CAS: 302964-24-5 (Generic/Related)
Role: Key electrophilic intermediate for Dasatinib (Sprycel®) synthesis. Critical Quality Attribute
(CQA): The integrity of the C2-Chlorine atom and the C5-Amide functionality is paramount.
Common degradation pathways involve hydrolysis (to acid) or dechlorination.

Structural Visualization

The following diagram outlines the atomic numbering and the chemical environment influencing
the NMR signals.
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Figure 1: Structural connectivity and expected electronic influence on NMR shifts.

Experimental Protocol (Standardized)

To ensure reproducibility and visibility of exchangeable amide protons, strict adherence to
solvent choice is required.

Sample Preparation[1][2][3][4][5]
e Solvent:DMSO-d6 (99.9% D).

o Why: CDCls is not recommended due to poor solubility of the amide and rapid
exchange/broadening of amide protons, making them invisible. DMSO-d6 stabilizes the
amide rotamers via hydrogen bonding.

e Concentration: 10—-15 mg of sample in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet
(2.50 ppm).

Instrument Parameters

e Frequency: 400 MHz or higher recommended (to resolve potential rotamers).
e Pulse Sequence: Standard 1D proton (zg30).

e Scans: 16—32 scans (sufficient for >98% purity samples).

Spectral Analysis & Assighment

The spectrum is relatively simple due to the lack of ring protons (fully substituted). The
diagnostic value lies in the absence of precursor signals and the position of the methyl group.

Table 1: Chemical Shift Assignment (DMSO-d6)[1][3]
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Technical Insight: The methyl group at C4 appears downfield (~2.6 ppm) compared to the 2-
amino analog (~2.3 ppm). The electronegative Chlorine atom at C2 exerts an inductive effect (-

1), pulling electron density from the ring and deshielding the methyl protons.
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Comparative Analysis: Product vs. Alternatives

This section distinguishes the target product from its most common precursors and impurities.

Scenario A: Target vs. Precursor (Ethyl Ester)

The most common synthesis route involves the amidation of Ethyl 2-chloro-4-methylthiazole-5-
carboxylate.

Target Precursor (Ethyl
Feature . QC Check
(Carboxamide) Ester)

] Quartet (~4.2 ppm) & )
Ethyl Signals Absent ) Pass if Absent
Triplet (~1.3 ppm)

Amide Protons Present (7.6-8.0 ppm)  Absent Pass if Present

Methyl Shift ~2.61 ppm ~2.55 ppm Subtle shift

Scenario B: Target vs. Hydrolysis Impurity (Carboxylic
Acid)

Moisture can hydrolyze the amide back to the acid (2-Chloro-4-methylthiazole-5-carboxylic
acid).

» Diagnostic Signal: Look for a very broad, downfield singlet at 12.0 — 13.5 ppm (COOH).

o Action: If a peak exists >10 ppm, the sample is degraded/hydrolyzed.

Scenario C: Target vs. De-chlorinated Impurity

If the chlorination was incomplete or reduction occurred, 4-methylthiazole-5-carboxamide may
form.

o Diagnostic Signal: A sharp singlet around 8.8 — 9.0 ppm.

 Origin: This represents the proton at the C2 position (Thiazole N-CH-S), which is absent in
the 2-Chloro target.
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Analytical Decision Workflow

Use the following logic flow to interpret the NMR data for quality control.
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Figure 2: Step-by-step spectral interpretation logic for batch release.
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» Title: Process for the preparation of Dasatinib and intermediates thereof.
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e Thiazole Substituent Effects

(¢]

Title: Precise equilibrium structure of thiazole and substituent effects on chemical shifts.
Source: National Institutes of Health (NIH) / J Chem Phys.

Context: Fundamental data on how C2-substitution affects ring electronics and NMR
shifts.

o

o

o

URL:[Link]
¢ Solvent Data Standards
o Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2]

o Source: Organometallics (ACS Public
o Context: Reference for identifying residual solvent peaks (DMSO, W

o URL:[LiNkK]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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